![molecular formula C13H29F2O3PSi2 B14217975 Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate CAS No. 828265-24-3](/img/structure/B14217975.png)
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a cyclohexyl ring and a difluoromethyl group, with trimethylsilyl groups providing stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate typically involves the reaction of cyclohexyl(difluoro)methylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Water or methanol in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Cyclohexyl(difluoro)methylphosphonic acid.
Substitution: Various substituted phosphonates.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can be easily removed, revealing the reactive phosphonate group, which can then participate in various chemical transformations. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)phosphonate: Lacks the cyclohexyl and difluoromethyl groups, making it less reactive in certain contexts.
Cyclohexylphosphonic acid: Does not contain the trimethylsilyl groups, resulting in different reactivity and stability.
Difluoromethylphosphonic acid: Similar in structure but lacks the trimethylsilyl groups, affecting its chemical properties.
Uniqueness
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is unique due to the combination of the cyclohexyl, difluoromethyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
属性
CAS 编号 |
828265-24-3 |
|---|---|
分子式 |
C13H29F2O3PSi2 |
分子量 |
358.51 g/mol |
IUPAC 名称 |
[[cyclohexyl(difluoro)methyl]-trimethylsilyloxyphosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H29F2O3PSi2/c1-20(2,3)17-19(16,18-21(4,5)6)13(14,15)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 |
InChI 键 |
UNGWBUSOFFKYQY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OP(=O)(C(C1CCCCC1)(F)F)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


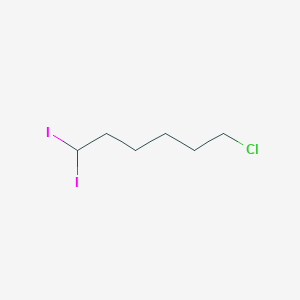
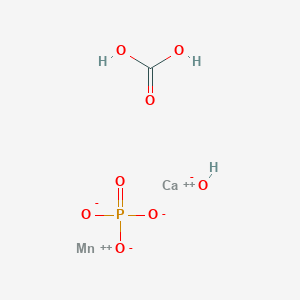
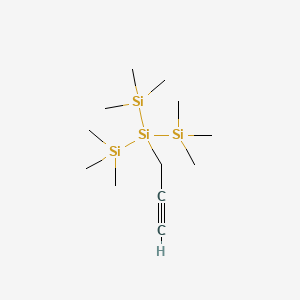
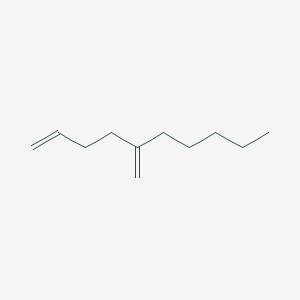
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)
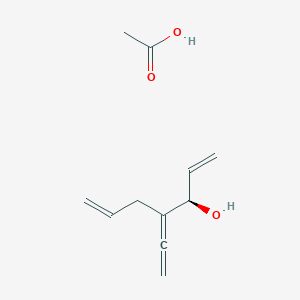
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
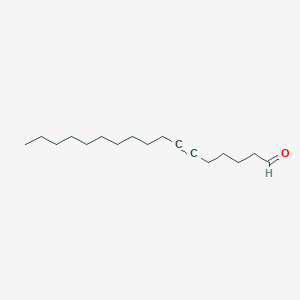
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
